1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride
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Overview
Description
1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of dichloro and fluorine substituents on a phenyl ring, which is attached to a methanamine group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride typically involves the reaction of 3,5-dichloro-4-fluorobenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenylmethanamines .
Scientific Research Applications
1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichloro and fluorine substituents enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
- 1-(4-fluorophenyl)methanamine
- 1-(3,5-dichloro-4-fluorophenyl)-2-methylpropan-2-amine
Uniqueness
1-(3,5-dichloro-4-fluorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of dichloro and fluorine substituents enhances its reactivity and binding affinity, making it a valuable compound in various applications .
Properties
CAS No. |
2751621-58-4 |
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Molecular Formula |
C7H7Cl3FN |
Molecular Weight |
230.5 |
Purity |
95 |
Origin of Product |
United States |
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